Potency and Selectivity: Senicapoc vs. TRAM-34 at the KCa3.1 Channel
Senicapoc demonstrates superior potency at the KCa3.1 channel compared to the widely used tool compound TRAM-34. Senicapoc exhibits an IC50 of ~11 nM, while TRAM-34 shows an IC50 of ~20 nM. Both compounds share a high degree of subtype-selectivity, with approximately 1000-fold selectivity over KCa2.x channels [1].
| Evidence Dimension | In vitro KCa3.1 Channel Blockade (IC50) |
|---|---|
| Target Compound Data | ~11 nM |
| Comparator Or Baseline | TRAM-34: ~20 nM |
| Quantified Difference | Senicapoc is approximately 1.8x more potent than TRAM-34 in this assay. |
| Conditions | In vitro electrophysiology or flux assay; data compiled from a Nature table summarizing multiple references. |
Why This Matters
Higher potency allows for lower required concentrations in experimental systems, reducing potential off-target effects and cost per experiment.
- [1] Nam YW, Kim M, Zhang H, et al. Small molecule modulators of KCa2.x and KCa3.1 channels. Acta Pharmacol Sin. 2022; Table 4. View Source
